molecular formula C12H15FN2 B15171482 1-(5-fluoro-1-methyl-1H-indol-3-yl)propan-2-amine

1-(5-fluoro-1-methyl-1H-indol-3-yl)propan-2-amine

Cat. No.: B15171482
M. Wt: 206.26 g/mol
InChI Key: HRRHRVZKRPMRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-fluoro-1-methyl-1H-indol-3-yl)propan-2-amine is a synthetic compound belonging to the indole class of organic compounds. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a fluorine atom at the 5-position and a methyl group at the 1-position of the indole ring, with a propan-2-amine side chain attached to the 3-position. The unique structure of this compound makes it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-1-methyl-1H-indol-3-yl)propan-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-1-methyl-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated indoles, nitroindoles, sulfonated indoles.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1-methyl-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indole-3-yl)propan-2-amine: Lacks the fluorine atom at the 5-position.

    5-fluoro-1H-indole-3-yl)propan-2-amine: Lacks the methyl group at the 1-position.

    1-(5-fluoro-1H-indole-3-yl)propan-2-amine: Lacks the methyl group at the 1-position.

Uniqueness

1-(5-fluoro-1-methyl-1H-indol-3-yl)propan-2-amine is unique due to the presence of both the fluorine atom at the 5-position and the methyl group at the 1-position, which may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

1-(5-fluoro-1-methylindol-3-yl)propan-2-amine

InChI

InChI=1S/C12H15FN2/c1-8(14)5-9-7-15(2)12-4-3-10(13)6-11(9)12/h3-4,6-8H,5,14H2,1-2H3

InChI Key

HRRHRVZKRPMRAV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN(C2=C1C=C(C=C2)F)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.